Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Piperazine Moiety: The ethylpiperazine group is introduced via nucleophilic substitution. This can be achieved by reacting the benzoate ester with 1-ethylpiperazine under basic conditions, such as using sodium hydride or potassium carbonate as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be employed.
Major Products
Oxidation: Nitro derivatives of the benzoate.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonylated derivatives.
Scientific Research Applications
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate involves its interaction with biological targets, such as enzymes or receptors. The ethylpiperazine moiety can enhance the binding affinity to these targets, leading to specific biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structural modifications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-3-(4-methylpiperazin-1-yl)benzoate
- 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate
- 4-methylpiperazin-1-ium 4-iodobenzoate
Uniqueness
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate is unique due to the specific positioning of the ethylpiperazine moiety, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Properties
IUPAC Name |
methyl 4-amino-2-(4-ethylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-16-6-8-17(9-7-16)13-10-11(15)4-5-12(13)14(18)19-2/h4-5,10H,3,6-9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZUGWUFUMTROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC(=C2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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